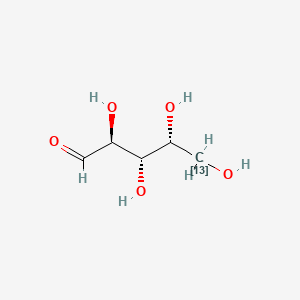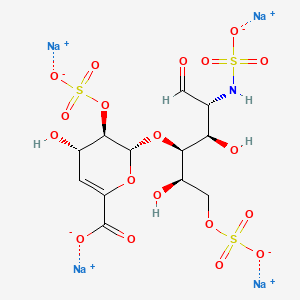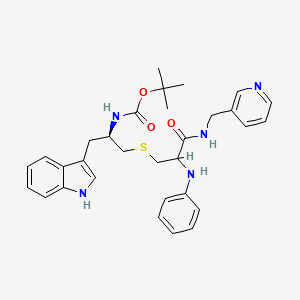
Cyp3A4-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyp3A4-IN-1 is a compound known for its inhibitory effects on the cytochrome P450 3A4 enzyme. Cytochrome P450 3A4 is a crucial enzyme in the metabolism of various drugs in the human body. Inhibitors of this enzyme, such as this compound, are significant in pharmacology and toxicology due to their potential to alter drug metabolism and interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyp3A4-IN-1 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications. Common synthetic routes include:
Formation of the Core Structure: This step often involves the use of aromatic compounds and coupling reactions.
Functional Group Modifications: Subsequent steps may include halogenation, alkylation, or acylation to introduce specific functional groups that enhance the inhibitory activity of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving:
Batch Processing: Large quantities of reactants are processed in batches to ensure consistency.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Cyp3A4-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often catalyzed by oxidizing agents.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Cyp3A4-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the metabolism of various drugs and to develop new pharmaceuticals.
Biology: Helps in understanding the role of cytochrome P450 enzymes in biological systems.
Medicine: Investigated for its potential to modulate drug interactions and improve therapeutic outcomes.
Industry: Utilized in the development of safer and more effective drugs by predicting and mitigating adverse drug reactions
Mecanismo De Acción
Cyp3A4-IN-1 exerts its effects by binding to the active site of the cytochrome P450 3A4 enzyme, inhibiting its activity. This inhibition prevents the enzyme from metabolizing its substrates, leading to increased plasma concentrations of drugs that are normally metabolized by cytochrome P450 3A4. The molecular targets and pathways involved include the heme group of the enzyme and various signaling pathways that regulate enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Ketoconazole: Another potent inhibitor of cytochrome P450 3A4, used primarily as an antifungal agent.
Ritonavir: Used in combination with other drugs to boost their efficacy by inhibiting cytochrome P450 3A4.
Itraconazole: An antifungal agent that also inhibits cytochrome P450 3A4
Uniqueness
Cyp3A4-IN-1 is unique due to its high specificity and potency as an inhibitor of cytochrome P450 3A4. Unlike some other inhibitors, it has minimal off-target effects, making it a
Propiedades
Fórmula molecular |
C31H37N5O3S |
|---|---|
Peso molecular |
559.7 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-[2-anilino-3-oxo-3-(pyridin-3-ylmethylamino)propyl]sulfanyl-3-(1H-indol-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C31H37N5O3S/c1-31(2,3)39-30(38)36-25(16-23-19-33-27-14-8-7-13-26(23)27)20-40-21-28(35-24-11-5-4-6-12-24)29(37)34-18-22-10-9-15-32-17-22/h4-15,17,19,25,28,33,35H,16,18,20-21H2,1-3H3,(H,34,37)(H,36,38)/t25-,28?/m1/s1 |
Clave InChI |
YCHZAYWZVPKZNW-RXVAYIKUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)CSCC(C(=O)NCC3=CN=CC=C3)NC4=CC=CC=C4 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CSCC(C(=O)NCC3=CN=CC=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




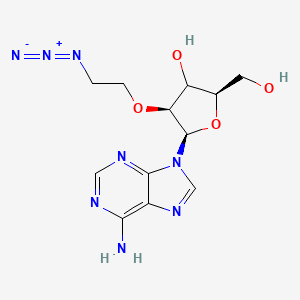

![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)
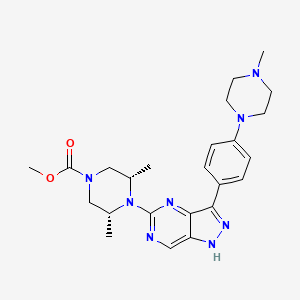

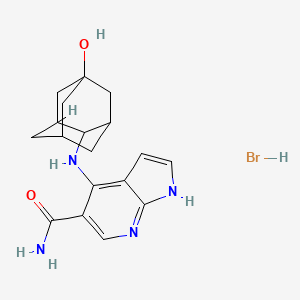
![5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)
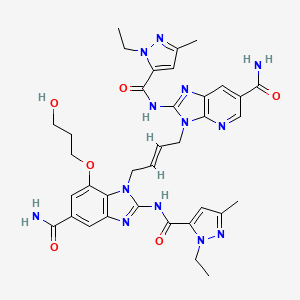
![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
![(1R,2R,3S,5R,7S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12395487.png)
